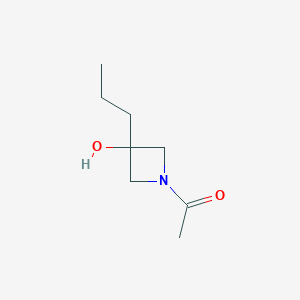
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxypropyl group attached to it
Preparation Methods
The synthesis of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propyl bromide in the presence of a base such as sodium hydride, followed by oxidation to introduce the hydroxy group. Another approach involves the use of azetidinone intermediates, which are then functionalized to obtain the desired compound. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. .
Scientific Research Applications
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxy-1-azetidinyl)ethanone: This compound has a similar structure but lacks the propyl group, which can affect its reactivity and applications.
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one: The presence of a methyl group instead of a propyl group can lead to differences in chemical behavior and biological activity.
1-(3-Hydroxy-3-ethylazetidin-1-yl)ethan-1-one:
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(3-hydroxy-3-propylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-4-8(11)5-9(6-8)7(2)10/h11H,3-6H2,1-2H3 |
InChI Key |
LSSZZBIYQICHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CN(C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


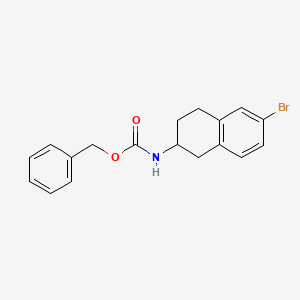

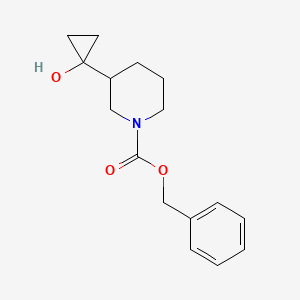


![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)

![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)

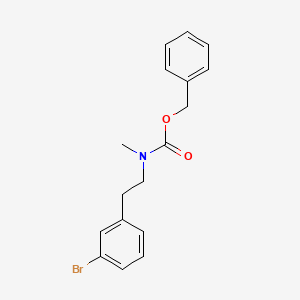
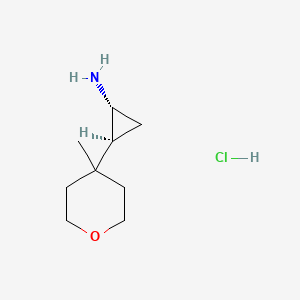
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

